3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both a pyrrolidine ring and a pyrazine core, making it a versatile scaffold for drug development. The presence of the acetyl group on the pyrrolidine increases its lipophilicity and may enhance its pharmacological properties.
The compound can be synthesized through various chemical reactions, often involving the condensation of pyrrolidine derivatives with pyrazine-2(1H)-one or similar substrates. Recent studies have explored methods for synthesizing related compounds, highlighting the importance of the pyrazine and pyrrolidine moieties in drug discovery .
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can be classified as a heterocyclic organic compound. It belongs to the categories of both pyrrolidine and pyrazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
The synthesis of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step reactions that may include:
A common synthetic route may involve:
The molecular structure of 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one features:
The molecular formula is , with a molecular weight of approximately 206.24 g/mol. The compound's structure can be visualized using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and functional groups .
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one can participate in various chemical reactions, including:
Reactions involving this compound are often monitored using spectroscopic methods (NMR, IR) to track changes in functional groups and confirm product formation.
The mechanism of action for compounds like 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves interactions with biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings allows for hydrogen bonding and pi-stacking interactions with target proteins.
Studies have shown that similar compounds exhibit activity against various biological pathways, suggesting potential use as therapeutic agents in treating diseases such as cancer or infections .
Relevant analyses such as elemental analysis, mass spectrometry, and NMR provide insights into the purity and identity of the compound .
3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has potential applications in:
The ongoing exploration of this compound's derivatives could lead to novel therapeutics with improved efficacy and selectivity against various diseases .
3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one exemplifies a strategically designed hybrid scaffold merging two nitrogen-rich heterocycles: a pyrrolidine bearing a 3-acetyl substituent and an N-methylated pyrazin-2-one ring. The pyrrolidine unit contributes a conformationally constrained secondary amine that enhances three-dimensionality and influences the molecule’s overall dipole moment, while the acetyl group introduces a hydrogen-bond acceptor and electrophilic site for derivatization [1]. The pyrazinone component provides an electron-deficient aromatic system capable of π-π stacking interactions and hydrogen bonding through its carbonyl oxygen and adjacent ring nitrogen atoms . This dual-heterocyclic architecture enables multifaceted binding to biological targets, as evidenced by related structures in kinase inhibitors and epigenetic modulators [9].
The connectivity pattern—specifically the attachment at the pyrrolidine N1 and pyrazinone C3 positions—creates a semi-rigid spatial arrangement that limits rotational freedom. This feature is critical for entropic advantages in target binding, as observed in structurally analogous BET inhibitors featuring pyrrolo[1,2-a]pyrazin-1(2H)-one cores [9]. Additionally, the methyl group on the pyrazinone nitrogen optimizes lipophilicity and metabolic stability by blocking potential oxidative hotspots. Synthetic accessibility further enhances this scaffold’s utility; routes often leverage condensation reactions between pyrrolidine precursors and halogenated pyrazinones, as demonstrated in syntheses of related acetylpyrrolidinyl pyrazine derivatives [1] [6].
Table 1: Key Molecular Features of 3-(3-Acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Structural Element | Functional Role | Impact on Drug-Likeness |
---|---|---|
3-Acetylpyrrolidine | Hydrogen-bond acceptor; conformational constraint | Modulates solubility and target engagement |
N-Methylpyrazin-2(1H)-one | Dipolar aromatic system; hydrogen-bond donor/acceptor capacity | Enhances π-stacking and polar interactions |
C3-Pyrrolidinyl linkage | Semi-rigid connector limiting rotational freedom | Reduces entropic penalty during protein binding |
N1-Methyl group | Electron-donating substituent blocking N-oxidation | Improves metabolic stability |
Pyrazinone derivatives serve as privileged motifs in drug design due to their balanced physicochemical properties and versatile target engagement capabilities. These heterocycles act as bioisosteres for pyridines, pyrimidines, and phenolic rings, enabling scaffold-hopping strategies to optimize ADME profiles while retaining activity . Their significance is underscored by FDA-approved drugs like pirfenidone (an antifibrotic agent) and doravirine (an anti-HIV drug), where the pyrazinone core contributes critical hydrogen-bonding interactions with biological targets .
In kinase inhibition, pyrazinones frequently serve as hinge-binding motifs, forming one to three hydrogen bonds with kinase backbone residues. For example, pyrazinone-pyrrolopyridine hybrids demonstrate potent Met kinase inhibition (IC50 = 60–70 nM) by positioning the carbonyl oxygen for interaction with Asp1222 . The pyrazinone ring’s electron-deficient nature also facilitates interactions with cationic residues in epigenetic targets, as evidenced by BET bromodomain inhibitors where derivatives like 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one achieve 1500-fold selectivity over non-BET bromodomains [9].
Table 2: Therapeutic Applications of Pyrazinone-Containing Compounds
Therapeutic Area | Example Compound | Biological Target | Key Structural Features |
---|---|---|---|
Oncology | ABBV-075 (analog) | BET bromodomains | Pyrrolo[1,2-a]pyrazin-1(1H)-one core [9] |
Antiviral | Doravirine | HIV-1 reverse transcriptase | Chlorinated pyrazinone |
Kinase inhibition | Met kinase inhibitor 44a | c-Met tyrosine kinase | Pyrazinone-pyrrolopyridine hybrid |
Antifibrotic | Pirfenidone | TGF-β pathway | Unsubstituted pyrazinone |
Beyond target affinity, pyrazinones improve aqueous solubility through their hydrogen-bond-accepting carbonyl group, counterbalancing the lipophilicity of appended aromatic groups. This property is crucial for oral bioavailability, as demonstrated by the BET inhibitor 38 (cited in [9]), which achieves near-complete tumor growth inhibition (TGI = 99.7%) via oral administration. The scaffold’s synthetic versatility further supports lead optimization; routes such as the condensation of aminocrotonates with activated malonates (75% yield) enable rapid diversification .
Despite their promise, acetylated pyrrolidine-pyrazinone hybrids exhibit significant unexplored areas:
Synthetic Methodology Limitations: Current routes to derivatives like 3-(3-acetylpyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one often require multi-step sequences with moderate yields. For instance, analogous compounds rely on nucleophilic aromatic substitution between pyrrolidines and chloropyrazinones, followed by N-alkylation and C3-acetylation—a process hampered by regioselectivity challenges and purification difficulties [1] [6]. Sustainable methodologies, such as catalytic C–H functionalization or one-pot multicomponent reactions (evidenced in pyrrolidine-2,3-dione syntheses [7]), remain underdeveloped for this specific scaffold.
Physicochemical Property Optimization: The impact of the 3-acetyl group on permeability and efflux susceptibility is poorly quantified. While acetyl substituents can enhance solubility, they may also introduce metabolic vulnerabilities via esterase-mediated cleavage or cytochrome P450 oxidation. Comparative studies of acetyl versus trifluoroacetyl or cyanoacetyl alternatives are lacking, despite evidence that such modifications improve metabolic stability in related pyrrolidine drugs .
Target Identification and Validation: Beyond kinase and BET bromodomain applications, potential interactions with neurological targets (e.g., ion channels or neuroinflammatory pathways) are underexplored. This gap is notable given the neuroprotective activity of structurally analogous 1H-pyrazol-5-ol derivatives [5] and the prevalence of pyrrolidines in CNS drugs. Phenotypic screening data for infectious disease targets—particularly against multidrug-resistant bacteria where heterocyclic hybrids show promise [4]—are also absent.
Stereochemical Implications: The chiral center at the pyrrolidine C3 position (bearing the acetyl group) could critically influence target engagement, yet enantioselective syntheses and stereochemical activity relationships (SAR) for this scaffold are unreported. This oversight parallels broader gaps in heterocyclic chemistry, where >80% of drug-like pyrrolidines are developed as racemates despite known enantioselective effects [4].
These gaps highlight opportunities for innovation in synthetic chemistry, computational modeling, and translational biology to unlock the full potential of this hybrid scaffold.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0